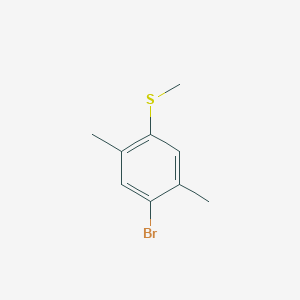![molecular formula C27H31N3 B6307499 2,6-Bis-[1-(2-n-propylphenylimino)-ethyl]pyridine CAS No. 1035570-68-3](/img/structure/B6307499.png)
2,6-Bis-[1-(2-n-propylphenylimino)-ethyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis-[1-(2-n-propylphenylimino)-ethyl]pyridine (2,6-BP) is an organic compound that is used in a variety of scientific research applications. It is a derivative of pyridine, a heterocyclic aromatic compound, and is composed of two propyl groups and one imino group attached to a central pyridine ring. 2,6-BP has been used in a variety of research applications, including as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a chromophore in spectroscopic studies.
Mécanisme D'action
2,6-Bis-[1-(2-n-propylphenylimino)-ethyl]pyridine acts as a catalyst in organic synthesis by activating the reactants and facilitating the formation of desired products. It is also used as a ligand in coordination chemistry, where it binds to metal ions and facilitates the formation of coordination complexes. As a chromophore, 2,6-Bis-[1-(2-n-propylphenylimino)-ethyl]pyridine is used to study the structure and properties of molecules by measuring the absorption and emission of light.
Biochemical and Physiological Effects
2,6-Bis-[1-(2-n-propylphenylimino)-ethyl]pyridine has no known biochemical or physiological effects. It is not known to have any toxicity, and it is not known to be absorbed by the body.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-Bis-[1-(2-n-propylphenylimino)-ethyl]pyridine has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable and non-toxic. It is also soluble in a variety of organic solvents, making it easy to work with in a variety of laboratory settings. The main limitation of 2,6-Bis-[1-(2-n-propylphenylimino)-ethyl]pyridine is that it is not very soluble in water, making it difficult to use in aqueous solutions.
Orientations Futures
There are several potential future directions for the use of 2,6-Bis-[1-(2-n-propylphenylimino)-ethyl]pyridine. It could be used as a catalyst in the synthesis of other organic compounds, or as a ligand in the synthesis of coordination complexes. It could also be used as a chromophore in spectroscopic studies, or as a reagent for the synthesis of other organic compounds. Additionally, it could be used to study the structure and properties of molecules, or as a reagent in organic synthesis.
Méthodes De Synthèse
2,6-Bis-[1-(2-n-propylphenylimino)-ethyl]pyridine can be synthesized by two methods: the first method involves the reaction of 2-n-propylphenylimine with pyridine hydrochloride, and the second method involves the reaction of 2-n-propylphenyl isocyanate with pyridine. The first method is more commonly used due to its higher yields and shorter reaction times.
Applications De Recherche Scientifique
2,6-Bis-[1-(2-n-propylphenylimino)-ethyl]pyridine has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a chromophore in spectroscopic studies. It has also been used as a reagent for the synthesis of other organic compounds, such as 2-n-propylpyridine and 4-n-propylpyridine.
Propriétés
IUPAC Name |
1-[6-[C-methyl-N-(2-propylphenyl)carbonimidoyl]pyridin-2-yl]-N-(2-propylphenyl)ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3/c1-5-12-22-14-7-9-16-26(22)28-20(3)24-18-11-19-25(30-24)21(4)29-27-17-10-8-15-23(27)13-6-2/h7-11,14-19H,5-6,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZQZZVUVYYHSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1N=C(C)C2=NC(=CC=C2)C(=NC3=CC=CC=C3CCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis-[1-(2-n-propylphenylimino)-ethyl]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

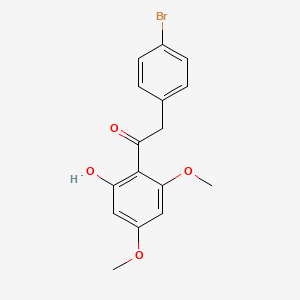

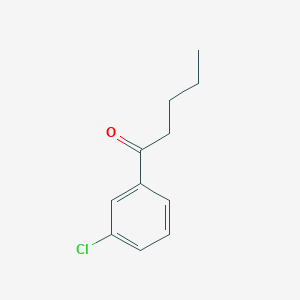
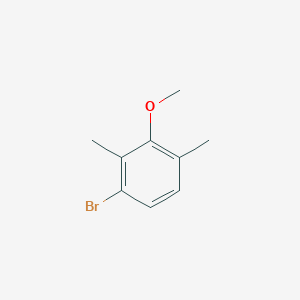
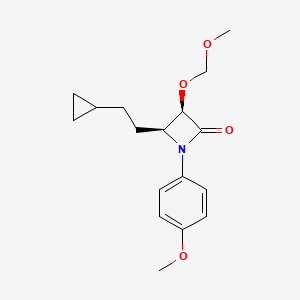
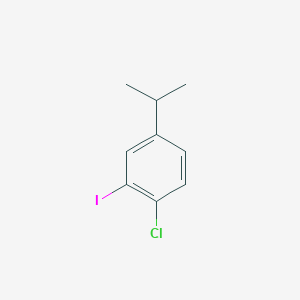

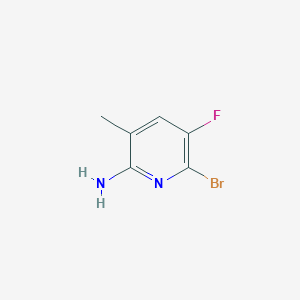
![4-[1-(Boc-amino)cyclopropyl]phenol](/img/structure/B6307485.png)

![t-Butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate](/img/structure/B6307513.png)
![N-Boc-1-[3-(Methylthio)-1,2,4-triazin-6-yl]methylamine](/img/structure/B6307517.png)

